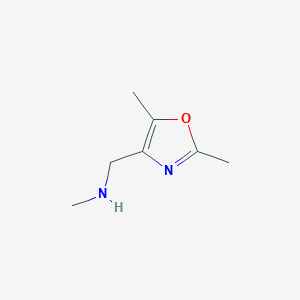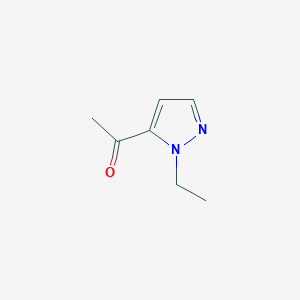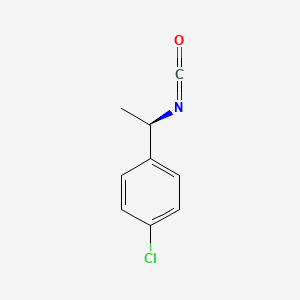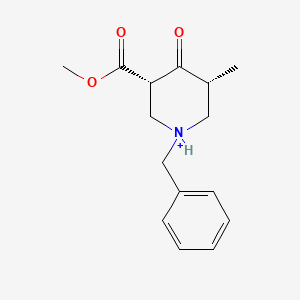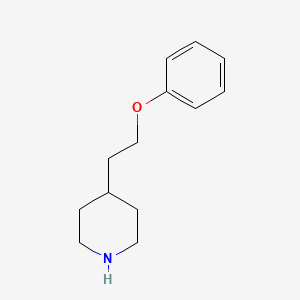
4-(2-Phenoxyethyl)piperidine
Übersicht
Beschreibung
“4-(2-Phenoxyethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
The molecular structure of “4-(2-Phenoxyethyl)piperidine” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The density of “4-(2-Phenoxyethyl)piperidine” is 0.984±0.06 g/cm3(Predicted), and its boiling point is 312.0±15.0 °C(Predicted) .Wissenschaftliche Forschungsanwendungen
Radiolabeled Probes for σ Receptors
4-(2-Phenoxyethyl)piperidine derivatives have been explored for their potential as radiolabeled probes for σ receptors. For instance, halogenated 4-(4-phenoxymethyl)piperidines, including compounds with iodopropenyl and various phenoxy ring moieties, demonstrated affinity and selectivity for σ-1 and σ-2 receptors. They have shown promise for in vivo tomographic studies of σ receptors in various organs including the brain, lung, kidney, and heart (Waterhouse et al., 1997).
Inhibitor of Serotonin Uptake
4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, a structural analog to 4-(2-Phenoxyethyl)piperidine, has been synthesized and identified as an active inhibitor of serotonin uptake. This compound demonstrates higher activity than its related enantiomers of fluoxetine (Corey et al., 1993).
Treatment of Inflammatory Conditions
Phenoxyethyl Piperidine Compounds have been evaluated for their potential in treating inflammatory conditions like arthritis and associated pain. They target the Prostaglandin E receptor 4 (EP4), indicating potential therapeutic applications in these conditions (Abdel-Magid, 2014).
NMDA Receptor Antagonist
N-(2-phenoxyethyl)-4-benzylpiperidine has been identified as a novel N-methyl-D-aspartate (NMDA) receptor antagonist, highly selective for the NR1/2B subunit. This compound provides insights into developing drugs with reduced side effects and improved central bioavailability for conditions like epilepsy (Zhou et al., 1999).
Local Anesthetic Applications
4-Phenylpiperidine derivatives have shown strong infiltration anesthetic and anti-inflammatory action. Studies have focused on developing active compounds in topical anesthetic action with enhanced properties compared to existing anesthetics (Igarashi et al., 1983).
Opiate Analgesics
Novel 1'-methylxanthene-9-spiro-4'-piperidines, which include structural elements of 4-(2-Phenoxyethyl)piperidine, have been prepared in the search for opiate analgesics. Modifications in this series, such as the introduction of hydroxyl groups, have led to the discovery of potent mu-opiate agonists (Galt et al., 1989).
Synthesis of Hyperbranched Polymers
The 4-(2-Phenoxyethyl)piperidine framework has been utilized in the synthesis of hyperbranched polymers with perfect branching. These polymers are designed to react with aromatic nucleophiles, offering applications in materials science (Sinananwanich et al., 2009).
Histamine H3 Antagonists
4-(1-Alkyl-piperidin-4-yloxy)-benzonitriles and benzylamines, based on the 4-phenoxypiperidine core, have been developed as potent histamine H3 antagonists. These compounds are conformationally restricted versions of the 3-amino-1-propanol moiety common to many non-imidazole histamine H3 ligands (Dvorak et al., 2005).
Fluorescent pH Sensors
4-Piperidine-naphthalimide derivatives, which include elements of 4-(2-Phenoxyethyl)piperidine, have been synthesized as novel fluorescent pH sensors. Their fluorescence properties change in weakly acidic conditions due to intramolecular hydrogen bonding, making them suitable for biological and chemical sensing applications (Cui et al., 2004).
Zukünftige Richtungen
Piperidine and its derivatives, including “4-(2-Phenoxyethyl)piperidine”, have shown promising potential in various therapeutic applications, especially as anticancer agents . Future research may focus on exploring these potentials further and developing more effective therapeutic agents based on piperidine .
Eigenschaften
IUPAC Name |
4-(2-phenoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUIZMJYASLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449654 | |
| Record name | 4-(2-phenoxyethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxyethyl)piperidine | |
CAS RN |
347873-67-0 | |
| Record name | 4-(2-phenoxyethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

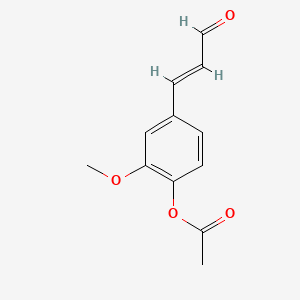
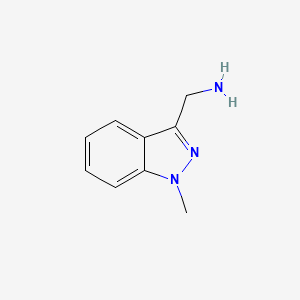

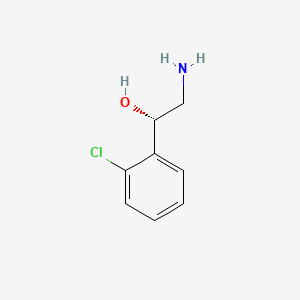
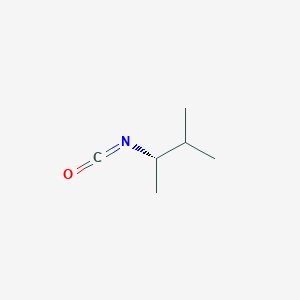
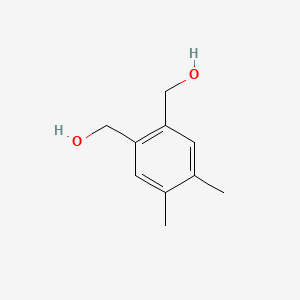
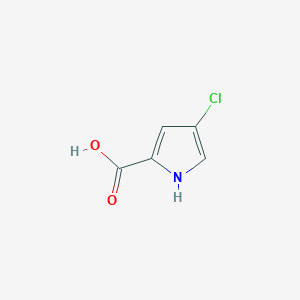
![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)
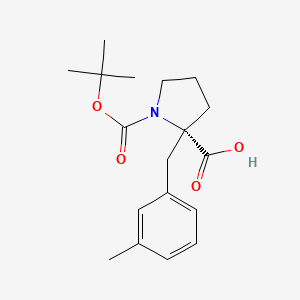
![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
